molecular formula C16H17N3O3 B2780038 N-[(furan-2-yl)methyl]-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide CAS No. 955335-61-2

N-[(furan-2-yl)methyl]-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide

Cat. No.: B2780038
CAS No.: 955335-61-2
M. Wt: 299.33
InChI Key: LQKAJFBJTUMSJA-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide is a heterocyclic acetamide derivative featuring a benzodiazol (benzimidazole-like) core substituted with a methoxymethyl group at position 2 and a furan-2-ylmethyl moiety via an acetamide linkage. For instance, similar tertiary amides are synthesized via high-yield (>90%) acylation of amines under mild conditions (room temperature, 10 minutes) using acetic anhydride . Characterization methods such as FTIR, NMR, and GC/MS are standard for confirming structural integrity .

The compound’s structure combines a lipophilic benzodiazol ring with a polar methoxymethyl group, which may enhance solubility compared to non-polar substituents.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-11-15-18-13-6-2-3-7-14(13)19(15)10-16(20)17-9-12-5-4-8-22-12/h2-8H,9-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKAJFBJTUMSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the biological activities associated with similar compounds, it can be inferred that this compound may have potential therapeutic effects in various disease conditions.

Biological Activity

N-[(furan-2-yl)methyl]-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a benzodiazole moiety, which are known to contribute to various biological activities. The presence of these structural elements suggests potential interactions with biological targets such as enzymes and receptors.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The benzodiazole moiety may interact with specific enzymes, modulating their activity, which is crucial for its potential therapeutic effects.
  • DNA Binding : Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes and affecting cellular proliferation .

Antitumor Activity

Research indicates that derivatives of the furan and benzodiazole structures exhibit significant antitumor activity . For instance:

  • In vitro studies on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that related compounds showed promising cytotoxic effects with IC50 values ranging from 0.85 to 6.75 μM in 2D assays .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties . Studies have indicated that certain derivatives demonstrate effective antibacterial activity against various pathogens .

Synthesis and Evaluation

A study synthesized a series of furan-benzodiazole derivatives, including this compound. These compounds were subjected to biological evaluation using:

  • Cytotoxicity Assays : MTS assays were employed to assess cell viability in the presence of the compound.
CompoundCell LineIC50 (μM)Assay Type
1A5496.75 ± 0.192D
2HCC8275.13 ± 0.972D
3NCI-H3580.85 ± 0.052D

Structure-Activity Relationship (SAR)

The study also explored the structure-activity relationship (SAR) of various derivatives:

  • Substituents on the benzodiazole ring significantly influenced antitumor efficacy.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs are compared in Table 1, focusing on substituents, molecular weight, and physicochemical properties.

Table 1: Comparison of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP Water Solubility (pH 7.4)
N-[(furan-2-yl)methyl]-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide* C₁₆H₁₆N₃O₃ 298.32 Benzodiazol, methoxymethyl, furan ~2.8† Not reported
2-(1H-1,3-benzodiazol-1-yl)-N-(4-cyanophenyl)acetamide C₁₆H₁₂N₄O 276.29 Benzodiazol, 4-cyanophenyl 3.1 Low (estimated)
N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide C₁₆H₁₄N₂O₂S 298.40 Thiazol, phenyl, furan 2.75 39.1 µg/mL
N-[(furan-2-yl)methyl]-2-(4-methylphenyl)acetamide C₁₄H₁₅N₂O₂ 229.28 4-methylphenyl, furan 2.75 Not reported

*Estimated logP based on structural similarity to ; †Predicted using fragment-based methods.

Key Observations:
  • Benzodiazol vs.
  • Substituent Effects: The methoxymethyl group in the target compound likely increases polarity and solubility relative to the 4-cyanophenyl group in (logP ~3.1). The furan-2-ylmethyl group balances lipophilicity, as seen in (logP 2.75).
  • Molecular Weight : The target compound (298.32 g/mol) aligns with typical drug-like molecules (<500 g/mol), whereas analogs like (276.29 g/mol) may exhibit better membrane permeability.

Spectral Characterization

  • FTIR/NMR : The target compound’s benzodiazol ring would show characteristic C=N stretching (~1600 cm⁻¹ in IR) and aromatic proton signals (δ 7.0–8.5 ppm in ¹H NMR), similar to . The methoxymethyl group would display a singlet for -OCH₃ (δ ~3.3 ppm) and -CH₂O- (δ ~4.5 ppm) .
  • Mass Spectrometry : A molecular ion peak at m/z 298.32 (C₁₆H₁₆N₃O₃) would confirm the structure, analogous to GC/MS data for .

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